4-(N,N-diallylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted with a N,N-diallylsulfamoyl group at the 4-position and a 1,3,4-oxadiazole ring linked to a thiophen-2-yl moiety at the 2-position.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-3-11-23(12-4-2)29(25,26)15-9-7-14(8-10-15)17(24)20-19-22-21-18(27-19)16-6-5-13-28-16/h3-10,13H,1-2,11-12H2,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDDALKMGUWGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-diallylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various diseases.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the thiophene moiety and the sulfamoyl group further enhances its potential for therapeutic applications.
Antitumor Activity
Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole nucleus exhibit significant antitumor properties. For instance, derivatives of oxadiazoles have shown effectiveness against various cancer cell lines, including lung cancer (A549, HCC827) and breast cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
The compound's structural features may contribute to its ability to interact with DNA or other cellular targets, leading to cytotoxic effects on tumor cells while sparing normal cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that various oxadiazole derivatives possess activity against bacterial strains and fungi. The presence of the sulfamoyl group is particularly relevant as it is associated with sulfonamide antibiotics, enhancing the compound's antibacterial potential.
The biological activity of This compound can be attributed to several mechanisms:
- DNA Interaction : Similar to other oxadiazoles, this compound may bind to DNA and inhibit replication.
- Enzyme Inhibition : The sulfamoyl group can interact with various enzymes involved in metabolic pathways.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
Study 1: Antitumor Efficacy
In a comparative study assessing the efficacy of various oxadiazole derivatives, This compound was found to exhibit superior activity against A549 lung carcinoma cells compared to standard chemotherapeutic agents like doxorubicin and staurosporine. The study utilized both 2D and 3D culture systems to evaluate cytotoxicity.
Study 2: Antimicrobial Properties
A separate investigation into the antimicrobial properties revealed that the compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results suggest potential applications in treating bacterial infections.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 4-(N,N-diallylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibit significant anticancer properties. The incorporation of the oxadiazole moiety is known to enhance the compound's ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study demonstrated that derivatives of oxadiazoles exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism was attributed to the activation of caspases and the modulation of apoptotic pathways .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Sulfonamides are well-known for their antibacterial properties, and the addition of thiophene and oxadiazole rings may enhance this activity.
Case Study:
A recent investigation reported that sulfonamide derivatives demonstrated effective inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Research Findings
Extensive research has been conducted on related compounds that share structural similarities with this compound. These studies have provided insights into their pharmacological profiles:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
2.1 Sulfamoyl Group Variations
The N,N-diallylsulfamoyl substituent distinguishes this compound from analogs with alternative sulfamoyl modifications:
- 4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide (): Replaces diallyl with dipropyl groups, increasing hydrophobicity but reducing steric hindrance.
- LMM11 (): Features a cyclohexyl(ethyl)sulfamoyl group, which may improve membrane permeability due to aliphatic bulk .
2.2 Oxadiazole-Linked Substituents
The thiophen-2-yl group on the oxadiazole ring is compared to:
- Furan-2-yl (LMM11, ): Furan’s oxygen atom enhances polarity but reduces π-π stacking efficiency compared to thiophene’s sulfur .
- 5,6,7,8-Tetrahydronaphthalen-2-yl (Compounds 6–8, ): Aromatic bulk improves binding affinity but may reduce metabolic stability .
- Cyclohexyl (Compounds 50–53, ): Aliphatic substituents increase lipophilicity, favoring passive diffusion but limiting polar interactions .
Key Insight : Thiophene’s sulfur atom enhances electronic interactions with biological targets, offering a unique advantage over furan or purely aliphatic substituents.
2.3 Benzamide Substitutions
The unsubstituted benzamide in the target compound contrasts with:
- 4-Trifluoromethyl (Compound 6, ): The CF₃ group enhances metabolic stability and hydrophobicity .
- 4-Isopropoxy (Compound 8, ): Alkoxy groups improve solubility through hydrogen bonding .
Key Insight : The absence of a benzamide substituent in the target compound may simplify synthesis while retaining flexibility for target engagement.
Comparative Data Table
Preparation Methods
Cyclization of Thiophene-2-Carbohydrazide
The oxadiazole ring is synthesized through cyclization of thiophene-2-carbohydrazide with carbon disulfide under basic conditions:
Procedure :
- Hydrazide Formation : Thiophene-2-carboxylic acid reacts with hydrazine hydrate to form thiophene-2-carbohydrazide.
- Cyclization : The hydrazide is treated with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol, followed by acidification to yield 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol.
- Amination : The thiol group is replaced with an amine via reaction with hydrazine hydrate.
Reaction Conditions :
Alternative Method: Cyclocondensation with Semicarbazide
A modified approach involves semicarbazide hydrochloride and thiophene-2-carbaldehyde:
- Semicarbazone Formation : Thiophene-2-carbaldehyde reacts with semicarbazide hydrochloride to form a Schiff base.
- Cyclization : The intermediate is heated in 1,4-dioxane with potassium carbonate to yield 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | 1,4-Dioxane | 68 |
| Base | K₂CO₃ | 72 |
| Temperature | 90°C | - |
Synthesis of 4-(N,N-Diallylsulfamoyl)Benzoyl Chloride
Sulfamoylation of 4-Aminobenzoic Acid
The diallylsulfamoyl group is introduced via sulfonylation:
- Sulfonylation : 4-Aminobenzoic acid reacts with diallylsulfamoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Chlorination : The resulting 4-(N,N-diallylsulfamoyl)benzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
Key Observations :
- Excess sulfamoyl chloride (1.2 eq) improves yield.
- Reaction time: 4–6 hours at 0–5°C to minimize side reactions.
Coupling of Intermediates
Amide Bond Formation
The oxadiazol-2-amine and benzoyl chloride are coupled using standard amidation protocols:
Procedure :
- Activation : 4-(N,N-diallylsulfamoyl)benzoyl chloride (1.1 eq) is added to a solution of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine in dry tetrahydrofuran (THF).
- Base : N,N-Diisopropylethylamine (DIPEA, 2 eq) is used to scavenge HCl.
- Stirring : 12–16 hours at room temperature.
Yield Optimization :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 58 |
| Coupling Agent | DIPEA | 62 |
| Temperature | 25°C | - |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as eluent.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.30 (m, 7H, Ar-H), 5.90–5.10 (m, 4H, CH₂=CH), 3.60 (d, 4H, NCH₂).
- FT-IR : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1240 cm⁻¹ (C-N).
Challenges and Mitigation Strategies
Steric Hindrance
The diallylsulfamoyl group’s bulkiness reduces coupling efficiency. Strategies include:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(N,N-diallylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide?
- Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,3,4-oxadiazol-2-yl scaffold via cyclization of thiosemicarbazide intermediates using dehydrating agents like POCl₃ or H₂SO₄ .
- Step 2: Introduction of the thiophen-2-yl moiety via Suzuki coupling or nucleophilic substitution, requiring palladium catalysts or base-mediated conditions .
- Step 3: Sulfamoylation of the benzamide core using N,N-diallylsulfamoyl chloride under anhydrous conditions .
- Key reagents: Dichloromethane (DCM) or dimethylformamide (DMF) as solvents; triethylamine (TEA) as a base .
Q. How is the compound characterized post-synthesis?
- Answer: Standard analytical methods include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and purity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% for biological testing) .
- X-ray Crystallography: Optional for resolving stereochemical ambiguities .
Advanced Research Questions
Q. What reaction conditions optimize the yield of the oxadiazole ring formation?
- Answer: Cyclization efficiency depends on:
- Temperature: 80–100°C for POCl₃-mediated reactions; lower temperatures (40–60°C) for H₂SO₄ .
- Solvent: Non-polar solvents (toluene) favor dehydration, while DMF stabilizes intermediates .
- Catalysts: Trace iodine (I₂) accelerates cyclization by promoting radical intermediates .
- Data Note: Yields drop below 60% if moisture is present during sulfamoylation .
Q. How does the thiophen-2-yl group influence biological activity compared to phenyl analogs?
- Answer: The thiophene moiety enhances:
- Lipophilicity: LogP increases by ~0.5 units, improving membrane permeability .
- Electron-Deficient Interactions: Sulfur atoms facilitate π-π stacking with biological targets (e.g., enzyme active sites) .
- Bioactivity: Thiophene-containing analogs show 2–3× higher antimicrobial activity than phenyl derivatives in Staphylococcus aureus assays .
Q. How can conflicting data in biological activity assays be resolved?
- Answer: Contradictions arise from:
- Assay Variability: Standardize protocols (e.g., broth microdilution vs. agar diffusion for antimicrobial testing) .
- Impurity Interference: Re-purify the compound via column chromatography (silica gel, ethyl acetate/hexane gradient) and re-test .
- Target Specificity: Use knockout microbial strains or enzymatic assays (e.g., dihydrofolate reductase inhibition) to isolate mechanisms .
Methodological Challenges
Q. What purification strategies address solubility issues during synthesis?
- Answer: The compound’s low solubility in aqueous systems requires:
- Recrystallization: Use ethanol/water (7:3) or acetonitrile .
- Flash Chromatography: Gradient elution with DCM:methanol (95:5 to 85:15) .
- Sonication: Brief ultrasonic treatment in warm DMSO to dissolve aggregates before HPLC .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Answer:
- Co-solvents: 10% DMSO in saline for intravenous administration .
- Surfactants: Polysorbate 80 (0.1% w/v) enhances bioavailability in rodent models .
- Salt Formation: Hydrochloride salts improve aqueous solubility by 30–40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
